molecular formula C12H22N2O2 B2550637 tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate CAS No. 1439908-04-9

tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate

Cat. No. B2550637
CAS RN: 1439908-04-9
M. Wt: 226.32
InChI Key: GZEKNMTVWUYRAN-UHFFFAOYSA-N
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Description

The compound tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate is a structurally complex molecule that is part of a broader class of compounds known for their potential in pharmaceutical applications. The azabicyclo[2.2.1]heptane core is a common structural motif in many biologically active compounds due to its conformational rigidity and ability to mimic certain natural products or pharmaceuticals.

Synthesis Analysis

The synthesis of related azabicyclic compounds has been a subject of interest in recent research. For instance, an efficient synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was achieved through an innovative approach starting from a commercially available chiral lactone, which included an epimerization/hydrolysis step to avoid tedious purification . Similarly, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was developed, with a focus on obtaining either pure cis or trans acid through simple adjustment of reaction conditions . These methods highlight the advancements in synthesizing azabicyclic compounds with high stereochemical control.

Molecular Structure Analysis

The molecular structure of azabicyclic compounds is characterized by their three-dimensional conformation, which is crucial for their biological activity. Ab initio calculations have been used to explain the cis selectivity observed in the synthesis of related compounds, indicating the importance of computational methods in understanding and predicting the outcomes of synthetic procedures . The conformational constraints of these molecules often lead to specific interactions with biological targets, which is why their precise synthesis is of great interest.

Chemical Reactions Analysis

Azabicyclic compounds can undergo various chemical reactions that are essential for their transformation into biologically active molecules. For example, the regioselective introduction and transformation of substituents at specific positions of the azabicyclic framework have been described, which allows for the creation of precursors to conformationally constrained β-amino acids . These reactions are pivotal for the generation of compounds with desired biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclic compounds are influenced by their rigid structures and the presence of functional groups such as tert-butoxycarbonyl (Boc) and silyloxymethyl groups. These properties are essential for the solubility, stability, and reactivity of the compounds, which in turn affect their suitability for use in pharmaceuticals. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is an intermediate in the synthesis of biologically active compounds and its synthesis involves steps like acylation and nucleophilic substitution, which are influenced by the compound's physical and chemical properties .

Scientific Research Applications

  • Synthesis of Carbocyclic Analogues : This compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are key components in the study of nucleic acids and potential therapeutic agents (Ober, Marsch, Harms, & Carell, 2004).

  • Synthesis of Glutamic Acid Analogue : The compound has been used in the synthesis of a glutamic acid analogue, demonstrating its utility in creating amino acid derivatives, which are fundamental in peptide synthesis and drug development (Hart & Rapoport, 1999).

  • Curtius Rearrangement Method : It's involved in a mild and efficient one-pot Curtius rearrangement process, a key reaction in organic synthesis for obtaining protected amines from carboxylic acids, which has broad applications in pharmaceuticals and materials science (Lebel & Leogane, 2005).

  • Preparation of Substituted Piperidines : This compound is used in the synthesis of substituted piperidines, which are valuable in medicinal chemistry for their presence in many pharmacologically active molecules (Harmsen, Sydnes, Törnroos, & Haug, 2011).

  • Synthesis of Azabicyclo Derivatives : It is also pivotal in the synthesis of various 7-azabicyclo[2.2.1]heptane derivatives, illustrating its role in developing structurally complex and biologically significant molecules (Gómez-Sánchez, Soriano, & Marco-Contelles, 2007).

  • Efficient Synthesis Routes : An efficient scalable route for the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, demonstrates the compound's importance in producing enantiomerically pure substances, crucial in drug development (Maton et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

tert-butyl N-(7-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)13-8-12-6-4-9(14-12)5-7-12/h9,14H,4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEKNMTVWUYRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(N1)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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